molecular formula C10H10N4O3 B11778420 2-(8-Cyclopropyl-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid

2-(8-Cyclopropyl-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid

Cat. No.: B11778420
M. Wt: 234.21 g/mol
InChI Key: YYAYJPIXSJEYAG-UHFFFAOYSA-N
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Description

2-(8-Cyclopropyl-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid is a heterocyclic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazines

Preparation Methods

The synthesis of 2-(8-Cyclopropyl-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a suitable precursor molecule in the presence of a cyclopropyl group and an oxo group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

2-(8-Cyclopropyl-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. .

Properties

Molecular Formula

C10H10N4O3

Molecular Weight

234.21 g/mol

IUPAC Name

2-(2-cyclopropyl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetic acid

InChI

InChI=1S/C10H10N4O3/c15-9(16)4-13-10(17)8-3-7(6-1-2-6)12-14(8)5-11-13/h3,5-6H,1-2,4H2,(H,15,16)

InChI Key

YYAYJPIXSJEYAG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C=NN(C(=O)C3=C2)CC(=O)O

Origin of Product

United States

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